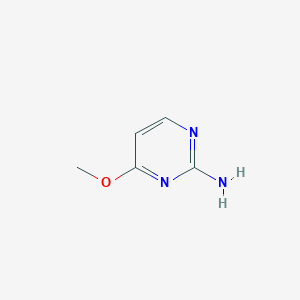

2-Amino-4-methoxypyrimidine

Descripción

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal and Agrochemical Research

The pyrimidine ring system is a recurring motif in a vast array of biologically active molecules. thieme-connect.de Its ability to participate in various chemical reactions and form stable structures makes it an ideal scaffold for the design of new drugs and crop protection agents. In medicinal chemistry, pyrimidine derivatives are at the core of numerous pharmaceuticals, including antiviral and anticancer agents. chemimpex.com The strategic modification of the pyrimidine ring allows for the fine-tuning of a molecule's biological activity, enabling researchers to develop compounds that can selectively interact with specific enzymes or receptors in the body. chemimpex.com

In the realm of agrochemical research, pyrimidine-based compounds have proven to be highly effective as herbicides and fungicides. chemimpex.com These molecules can be designed to target specific biological pathways in weeds or pathogenic fungi, offering potent and selective control while minimizing harm to crops and the environment. The versatility of the pyrimidine scaffold allows for the creation of a diverse range of agrochemicals with varied modes of action, contributing significantly to modern agricultural practices. chemimpex.comsmolecule.com

Overview of 2-Amino-4-methoxypyrimidine in Contemporary Chemical Science

This compound is a specific pyrimidine derivative that has garnered significant attention for its role as a key intermediate in the synthesis of a variety of important compounds. chemimpex.combiosynth.com Its structure, featuring an amino group at the 2-position and a methoxy (B1213986) group at the 4-position, provides a unique combination of reactivity and stability that is highly valued in synthetic chemistry. This compound serves as a versatile starting material for the construction of more complex molecules with desired biological activities. chemimpex.com

The strategic placement of the amino and methoxy groups on the pyrimidine ring influences the molecule's electronic properties and reactivity, making it a valuable precursor for a range of chemical transformations. Researchers have successfully utilized this compound in the synthesis of various pharmaceuticals and agrochemicals, highlighting its importance in both academic and industrial research settings. chemimpex.comchemimpex.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXLSFXQTQKQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165784 | |

| Record name | Pyrimidine, 2-amino-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-90-8 | |

| Record name | 4-Methoxy-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methoxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2-amino-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-2-PYRIMIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8DOV7S79V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Innovations for 2 Amino 4 Methoxypyrimidine and Its Derivatives

Classical Synthetic Routes to 2-Amino-4-methoxypyrimidine

Cyclization Reactions in this compound Synthesis

The construction of the pyrimidine (B1678525) ring is the cornerstone of synthesizing this compound. A prevalent method involves the cyclization of guanidine (B92328) derivatives with β-dicarbonyl compounds or their equivalents.

A foundational approach is the condensation of guanidine salts, such as guanidine nitrate (B79036) or guanidine hydrochloride, with malonic esters like diethyl malonate. This reaction is typically carried out in an alcoholic solvent under basic conditions, often using sodium methoxide (B1231860). smolecule.com The process begins with the formation of a guanidine-based nucleophile that attacks one of the carbonyl groups of the malonate, followed by an intramolecular condensation to form the pyrimidine ring. Subsequent aromatization leads to a dihydroxypyrimidine intermediate.

Another strategy employs malononitrile (B47326) and a guanidine source in methanol (B129727), which upon reflux, yields 2-amino-4,6-dihydroxypyrimidine (B16511). smolecule.com A variation of this involves the reaction of malonic diester with a disubstituted methyleneguanidine salt under alkaline conditions, followed by methylation. google.com

The following table summarizes key starting materials and conditions for the cyclization step in the synthesis of 2-aminopyrimidine (B69317) precursors.

| Starting Material 1 | Starting Material 2 | Catalyst/Base | Solvent | Product |

| Guanidine nitrate | Diethyl malonate | Sodium methoxide | Methanol | 2-Amino-4,6-dihydroxypyrimidine |

| Guanidine carbonate | Malononitrile | - | Methanol | 2-Amino-4,6-dihydroxypyrimidine |

| Disubstituted methyleneguanidine salt | Malonic diester | Alkali | - | 2-Disubstituted methyleneamino-4,6-dihydroxypyrimidine |

Post-Cyclization Modifications for this compound Derivatives

Once the initial pyrimidine ring is formed, several modification steps are necessary to arrive at this compound. A common precursor is 2-amino-4,6-dihydroxypyrimidine. To introduce the methoxy (B1213986) group, the hydroxyl groups are first converted to more reactive leaving groups, typically chloro groups. This is achieved by treating the dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). smolecule.comgoogle.com

The resulting 2-amino-4,6-dichloropyrimidine (B145751) is then reacted with sodium methoxide in methanol. This reaction proceeds via nucleophilic aromatic substitution, where the methoxide ion displaces one of the chloro groups. smolecule.comgoogle.com The regioselectivity of this substitution can be controlled by reaction conditions, but often a mixture of products can be formed. For instance, reacting 2-amino-4,6-dichloropyrimidine with sodium methoxide can yield 2-amino-4-chloro-6-methoxypyrimidine (B129847), a valuable intermediate itself. alzchem.comgoogle.com Further reaction with sodium methoxide can then replace the second chlorine to give 2-amino-4,6-dimethoxypyrimidine. smolecule.com

An alternative route to a methoxy-substituted aminopyrimidine involves starting with 2-amino-4,6-dimethoxy-pyrimidine hydrochloride and heating it to cleave a methyl group, yielding 2-amino-4-hydroxy-6-methoxy-pyrimidine. prepchem.com

Derivatives can also be synthesized through various substitution reactions. For example, 2-amino-4-chlorodifluoromethoxy-6-fluoropyrimidine can be reacted with sodium methylate in methanol to produce 2-amino-4-chlorodifluoromethoxy-6-methoxypyrimidine. prepchem.com

Advanced Synthetic Strategies for Pyrimidine Functionalization

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis and functionalization of pyrimidine derivatives, including those based on this compound.

Palladium-Catalyzed Cross-Coupling Reactions for 2-Aminopyrimidine Derivatives

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions are highly versatile for functionalizing pyrimidine rings.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly relevant for the synthesis of N-aryl and N-alkyl aminopyrimidines. nih.govyoutube.com This reaction couples an amine with an aryl halide or pseudohalide. For instance, a halo-substituted 2-aminopyrimidine can be coupled with various primary or secondary amines to introduce diverse substituents at the halogenated position. nih.gov The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial for the reaction's success. libretexts.org

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and a halide or triflate. libretexts.org This can be used to introduce aryl or vinyl groups onto the pyrimidine core. For example, 2-amino-4-chloro-6-methoxypyrimidine can be coupled with an arylboronic acid to generate a 2-amino-4-aryl-6-methoxypyrimidine derivative. nih.gov

The following table provides a general overview of palladium-catalyzed cross-coupling reactions applicable to pyrimidine derivatives.

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

| Buchwald-Hartwig Amination | Aryl/Vinyl Halide + Amine | C-N | Pd catalyst + Ligand + Base |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron | C-C | Pd catalyst + Base |

| Stille Coupling | Aryl/Vinyl Halide + Organotin | C-C | Pd catalyst |

| Negishi Coupling | Aryl/Vinyl Halide + Organozinc | C-C | Pd or Ni catalyst |

| Hiyama Coupling | Aryl/Vinyl Halide + Organosilicon | C-C | Pd catalyst + Fluoride source |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. researchgate.net

For pyrimidine synthesis, green approaches include the use of alternative solvents, catalysts, and energy sources. For example, the substitution of hazardous solvents like dimethylformamide with greener alternatives such as cyclopentyl methyl ether has been explored. smolecule.com The use of ionic liquids as both catalysts and reaction media has also shown promise in cyclization reactions, offering enhanced selectivity and easier product separation. smolecule.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times. In the synthesis of 2-amino-4,6-dihydroxypyrimidine from malononitrile and cyanamide, microwave irradiation reduced the reaction time from 24 hours to just 10 minutes while maintaining high yields. smolecule.com Ultrasound irradiation has also been employed to promote the synthesis of pyrimidine analogues in shorter times and with excellent yields. researchgate.net

Solvent-free "neat" reactions, sometimes facilitated by ball milling, represent a significant step towards minimizing solvent waste and are being explored for the synthesis of various pyrimidine derivatives. researchgate.net

Multi-Component Reactions for Diverse this compound Analogs

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgfrontiersin.org MCRs are advantageous due to their high atom economy, reduced number of purification steps, and the ability to rapidly generate diverse chemical libraries. frontiersin.org

The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidines, which can be precursors to aminopyrimidines. A Biginelli-inspired three-component reaction can be used to synthesize 2-amino-4,6-diarylpyrimidine-5-carbonitriles by reacting an α-cyanoketone, an aldehyde, and a guanidine derivative. nih.gov This approach allows for the introduction of significant structural diversity in a single step.

The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that can be adapted for the synthesis of complex heterocyclic systems. beilstein-journals.org By carefully choosing the starting components, it is possible to construct scaffolds that can be subsequently cyclized to form pyrimidine-containing structures.

These advanced synthetic strategies offer powerful tools for the efficient and diverse synthesis of this compound and its derivatives, paving the way for the discovery of new molecules with important applications.

Yield Optimization and Reaction Efficiency in this compound Synthesis

The quest for higher yields and improved reaction efficiency in the synthesis of this compound has led to the exploration of various synthetic methodologies and the fine-tuning of reaction parameters. Key areas of focus include the selection of starting materials, the use of effective catalysts, and the optimization of reaction conditions such as temperature, pressure, and solvent systems.

A common and high-yielding approach to synthesizing 2-amino-4-alkoxypyrimidines involves the reaction of 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide. This process can be carried out in a polar aprotic solvent, with subsequent distillation of the solvent and precipitation of the product by adding water. This method has been shown to produce 2-amino-4-chloro-6-methoxypyrimidine in high yields and purity in an economically viable and environmentally friendly manner. google.com For instance, the reaction of 2-amino-4,6-dichloropyrimidine with sodium methoxide in dimethylformamide, followed by purification, resulted in a 96.7% yield of 2-amino-4-chloro-6-methoxypyrimidine with a purity of 99.8%. google.com

Another significant strategy involves the methylation of 2-amino-4,6-dihydroxypyrimidine. The use of dimethyl carbonate as a methylating agent, particularly in the presence of a hydrotalcite catalyst, presents a greener alternative to traditional methods. This approach avoids the use of toxic reagents like phosphorus oxychloride. smolecule.com Under optimized conditions, this catalytic system has achieved a yield of 61% for the related compound, 2-amino-4,6-dimethoxypyrimidine. smolecule.com The reusability of the hydrotalcite catalyst over multiple cycles further enhances the efficiency of this process. smolecule.com

The table below summarizes key findings from various studies on the synthesis of this compound and its derivatives, highlighting the reaction conditions and corresponding yields.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Amino-4,6-dichloropyrimidine | Sodium methoxide, Dimethylformamide, 17°C for 3.5h, then 30°C for 2h | 2-Amino-4-chloro-6-methoxypyrimidine | 96.7 | google.com |

| 2-Amino-4,6-dihydroxypyrimidine | Dimethyl carbonate, Hydrotalcite catalyst, 140-160°C, 2-4 MPa | 2-Amino-4,6-dimethoxypyrimidine | 61 | smolecule.com |

| 2-Amino-4,6-dichloropyrimidine | Sodium methoxide, Methanol, 100-200°C, 2-4 MPa | 2-Amino-4,6-dimethoxypyrimidine | Not specified | smolecule.com |

| 2-Amino-4-chloro-6-methoxypyrimidine | Hydrazine hydrate, Ethanol, Reflux overnight | 2-Amino-4-hydrazinyl-6-methoxypyrimidine | 88.03 | nih.gov |

The choice of solvent and base is also a critical factor in optimizing the yield. For the synthesis of 4-amino-6-alkoxyl pyrimidine compounds, refluxing a mixture of 4-amino-6-chloropyrimidine (B18116) compounds with alcohol and an alkaline catalyst has proven effective. google.com The molar ratio of the alkaline catalyst to the starting pyrimidine is typically in the range of 1-4:1, while the molar ratio of the alcohol is 10-50:1. google.com

Furthermore, innovative one-pot, three-component reactions have been developed for the synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, which are structurally related to the target compound. These methods, which involve the reaction of α-cyanoketones, carboxaldehydes, and guanidines, can produce the desired products in moderate to excellent yields (45-89%) after purification. nih.gov

The following interactive data table provides a more detailed look at the reaction parameters for the synthesis of a key intermediate, 2-amino-4-chloro-6-methoxypyrimidine.

| Parameter | Value |

| Starting Material | 2-Amino-4,6-dichloropyrimidine |

| Reagent | Sodium methoxide solution (30%) |

| Solvent | Dimethylformamide |

| Temperature | 17°C, then 30°C |

| Reaction Time | 3.5 hours, then 2 hours |

| Yield | 96.7% |

| Purity | 99.8% |

| Reference | google.com |

Theoretical and Computational Investigations of 2 Amino 4 Methoxypyrimidine

Quantum Chemical Calculations (Ab Initio and Density Functional Theory) for 2-Amino-4-methoxypyrimidine

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become a cornerstone for understanding the properties of pyrimidine (B1678525) derivatives. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with high-level basis sets like 6-311++G(d,p) to achieve a reliable balance between computational cost and accuracy. nih.govresearchgate.net These methods are instrumental in optimizing molecular geometry and predicting a wide array of electronic and spectroscopic properties.

The electronic structure of a molecule dictates its fundamental chemical properties. For derivatives like AMMP, Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate charge distribution, intramolecular interactions, and the stabilization effects arising from electron delocalization. researchgate.net

The distribution of atomic charges, calculated using methods like the Mulliken population analysis or NBO, shows that the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group act as centers of negative charge due to their high electronegativity. Conversely, the hydrogen atoms of the amino group and the methyl group typically exhibit positive charges. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. tandfonline.com

In computational studies of related pyrimidine derivatives, the HOMO is typically localized over the amino group and the pyrimidine ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the pyrimidine ring system. nih.govresearchgate.net This distribution confirms that the ring is the likely site for nucleophilic attack.

Theoretical calculations for 2-amino-4-chloro-6-methoxypyrimidine (B129847) (ACMP) and 2-amino-4-methoxy-6-methylpyrimidine (B1269087) (AMMP) provide specific values for these energies. nih.govresearchgate.net

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-amino-4-chloro-6-methoxypyrimidine (ACMP) | DFT/B3LYP/6-311++G(df,pd) | -6.65 | -1.55 | 5.10 | nih.gov |

| 2-amino-4-methoxy-6-methylpyrimidine (AMMP) | DFT/B3LYP/6-311++G(d,p) | -5.91 | -0.93 | 4.98 | researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis of this compound Systems

While large-scale Molecular Dynamics (MD) simulations are more commonly applied to complex systems like protein-ligand interactions, conformational analysis is fundamental for understanding the preferred three-dimensional structure of smaller molecules like this compound.

Computational geometry optimizations performed using DFT methods on analogs like ACMP and AMMP show that the pyrimidine ring is essentially planar. nih.govresearchgate.net The primary conformational flexibility arises from the rotation of the amino (-NH₂) and methoxy (-OCH₃) groups. Potential Energy Surface (PES) scans can be performed to identify the most stable conformers by calculating the energy as a function of the dihedral angles defining the orientation of these substituent groups. researchgate.net For these types of molecules, the global minimum energy structure is typically one that maximizes stabilizing intramolecular interactions (like hydrogen bonds) and minimizes steric hindrance.

Spectroscopic Assignments through Computational Methods for this compound (e.g., Vibrational, NMR, UV)

Computational chemistry provides an invaluable tool for the interpretation and assignment of experimental spectra. By calculating spectroscopic parameters for an optimized geometry, a direct correlation between observed spectral bands and specific molecular motions or electronic transitions can be established.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical vibrational frequencies are calculated using DFT methods. Since the calculations are based on the harmonic approximation, the resulting frequencies are often systematically higher than the experimental values. To correct for this, a scaling factor is typically applied. For the B3LYP/6-311++G(d,p) level of theory, this factor is often around 0.96. researchgate.net The scaled theoretical wavenumbers for ACMP and AMMP show excellent agreement with their experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net This allows for unambiguous assignment of the fundamental vibrational modes.

| Vibrational Mode | 2-amino-4-methoxy-6-methylpyrimidine (AMMP) researchgate.net | General Assignment | |

|---|---|---|---|

| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | ||

| N-H Asymmetric Stretch | 3485 | 3501 | Stretching of the amino group hydrogens |

| N-H Symmetric Stretch | 3320 | 3383 | Stretching of the amino group hydrogens |

| C-H Stretch (Ring) | 3080 | 3080 | Stretching of the C-H bond on the pyrimidine ring |

| NH₂ Scissoring | 1655 | 1644 | Bending motion of the amino group |

| C=N/C=C Stretch (Ring) | 1595 | 1586 | Ring stretching vibrations |

| C-O Stretch (Methoxy) | 1345 | 1344 | Stretching of the C-O bond in the methoxy group |

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net Theoretical ¹H and ¹³C NMR chemical shifts are calculated relative to a reference standard (typically Tetramethylsilane, TMS) and can be directly compared with experimental data, aiding in the structural elucidation of the molecule. Studies on ACMP and AMMP have shown a strong correlation between GIAO-calculated and experimentally observed chemical shifts. nih.govresearchgate.net

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra. researchgate.net This method provides information on the energies of electronic transitions (λ_max) and their corresponding oscillator strengths. The main absorption bands in the UV-Vis spectrum of pyrimidine derivatives are typically due to π → π* transitions within the aromatic ring. For AMMP, TD-DFT calculations have successfully assigned the absorption bands observed in its UV spectrum. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis of this compound

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites of electrophilic and nucleophilic reactivity and to understand intermolecular interactions. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) are associated with lone pairs and are susceptible to electrophilic attack, while regions of positive potential (blue) are associated with hydrogen atoms and are sites for nucleophilic attack.

For related compounds like ACMP and AMMP, MEP analysis reveals the following features: nih.govresearchgate.netresearchgate.net

Negative Potential: The most negative regions are concentrated around the nitrogen atoms of the pyrimidine ring, due to their high electronegativity and the presence of lone pair electrons. These sites are the most probable centers for protonation and interaction with electrophiles.

Positive Potential: The most positive potential is located on the hydrogen atoms of the amino group. This makes them strong hydrogen bond donors and susceptible to attack by nucleophiles.

Intermediate Potential: The rest of the molecule, including the carbon framework and the methoxy group, generally shows an intermediate potential (green).

The MEP map provides a clear and intuitive picture of the molecule's reactivity, complementing the insights gained from FMO analysis.

Systematic Modifications of the this compound Core Structure

Systematic modification of the this compound core is a fundamental strategy in medicinal chemistry. By subtly altering the substituents at various positions on the pyrimidine ring and experimenting with different functional groups, researchers can fine-tune the compound's properties to enhance its interaction with biological targets.

The biological activity of pyrimidine derivatives can be significantly influenced by the nature and position of substituents on the pyrimidine ring. For instance, in the development of novel antidiabetic agents, derivatives of 2-amino-6-methoxypyrimidine have been synthesized and evaluated for their inhibitory effects on α-glucosidase and α-amylase. researchgate.net A primary SAR analysis of these compounds highlighted that the introduction of an electron-withdrawing group, particularly fluorine, on a phenyl ring attached to the core structure, was crucial for inhibitory activity. researchgate.netmdpi.comnih.gov

In the context of antimicrobial activity, SAR studies on 2,4,6-trisubstituted pyrimidines have shown that specific substitutions are key to efficacy. For example, derivatives bearing dimethylamino, dichlorophenyl, or fluorine groups on a phenyl ring at the C4 position of the pyrimidine core demonstrated enhanced antimicrobial properties. heteroletters.org Furthermore, for other related pyrimidine series, the presence of aromatic amines at various positions on the pyrimidine ring was found to be beneficial for antimicrobial activity, with para-substituted chloro and bromo groups on an aniline (B41778) substituent further boosting the activity. heteroletters.org

Studies on thieno[2,3-d]pyrimidines, which are structurally analogous to pyrimidines, have also provided insights into substituent effects. In a series of 2-alkyl-4-amino-thieno[2,3-d]pyrimidines, the nature of the alkyl group at the C2 position had a marked impact on anti-proliferative activity against breast cancer cell lines. nih.gov

The replacement of one functional group with another can dramatically alter a compound's biological profile. In the synthesis of potential antidiabetic agents from a 2-amino-4-hydrazinyl-6-methoxy pyrimidine precursor, the hydrazinyl group (-NH-NH₂) was found to be more reactive than the amino group (-C-NH₂) when reacted with phenyl isothiocyanate derivatives. researchgate.netmdpi.comnih.gov This selective reactivity, driven by electronic and steric factors, allowed for the specific introduction of a thiourea (B124793) moiety, which was integral to the observed biological activity. researchgate.netresearchgate.net

The inhibitory concentration (IC50) values for a series of these derivatives against α-glucosidase and α-amylase reveal the impact of these functional group modifications. The data underscores the significance of incorporating a lipophilic, electron-withdrawing substituent on the phenyl ring attached to the pyrimidine scaffold. researchgate.netnih.gov

| Compound | Substituent on Phenyl Ring | α-glucosidase IC50 (µM) | α-amylase IC50 (µM) |

| 4 | 4-Fluoro | 12.16 ± 0.12 | 11.13 ± 0.12 |

| Acarbose (Standard) | - | 10.60 ± 0.17 | 11.30 ± 0.12 |

Data derived from a study on novel pyrimidine derivatives with potential antidiabetic activity. researchgate.netnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Analogs

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. dovepress.com This approach can be ligand-based, where a model is derived from a set of known active molecules, or structure-based, where the model is developed from the crystal structure of the target protein with a bound ligand. dovepress.comnih.gov

For analogs of this compound, pharmacophore models can be constructed to represent the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net These models serve as 3D search queries for screening large virtual databases to identify new compounds with potentially similar biological activities. dovepress.com

The process typically involves:

Feature Identification: Defining the critical chemical features present in active this compound derivatives.

Model Generation: Creating a 3D hypothesis that spatially arranges these features, often based on the bioactive conformation of highly potent ligands. nih.gov

Validation: Testing the model's ability to distinguish between known active and inactive compounds. nih.gov

Virtual Screening: Using the validated model to search compound libraries for novel chemical scaffolds that match the pharmacophore. dovepress.com

This strategy has been successfully applied to various pyrimidine-containing series to discover inhibitors for targets like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), where pharmacophore models were built from acidic indole (B1671886) derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Series

QSAR is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors—numerical values that characterize properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters—to predict the activity of new, unsynthesized compounds. nih.govnih.gov

For pyrimidine derivatives, QSAR studies have been instrumental in guiding lead optimization. In a study of 2,4-diamino-pyrimidine derivatives with anti-malarial activity, QSAR analysis revealed that lipophilicity was a key factor driving the potency against Plasmodium falciparum. nih.gov The developed QSAR model provided valuable information for designing subsequent iterations of compounds with improved properties. nih.gov

Similarly, a QSAR study on the mutagenicity of 4-aminobiphenyl (B23562) derivatives, which share some structural similarities with substituted aminopyrimidines, found a correlation between biological activity and both the electronic effects of substituents (Hammett sigma+ values) and hydrophobicity. nih.gov Such analyses highlight the multifaceted nature of SAR and the importance of considering multiple physicochemical properties in drug design.

| QSAR Study Focus | Key Finding |

| Anti-malarial 2,4-diamino-pyrimidines | Lipophilicity is a key driver of improved anti-malarial activity. |

| Mutagenicity of 4-aminobiphenyls | Activity correlates with both electronic effects (Hammett σ+) and hydrophobicity. |

Comparative Field Analysis (CoMFA) in this compound SAR Studies

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a more detailed understanding of the SAR by analyzing the steric and electrostatic fields surrounding a set of aligned molecules. nih.gov The resulting 3D contour maps visualize regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

CoMFA and the related Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to various pyrimidine series to develop predictive models. For example, a 3D-QSAR study on fluorinated hexahydropyrimidine (B1621009) derivatives with cytotoxic activities yielded highly predictive CoMFA and CoMSIA models. nih.gov These models not only helped to explain the SAR of the compounds but also provided a roadmap for designing new derivatives with potentially enhanced potency. nih.gov

Another study involving CoMFA was conducted on 1,2,4-triazolo[1,5-a]pyrimidine derivatives to analyze their antifungal activity, demonstrating the broad applicability of this technique in understanding the SAR of pyrimidine-based compounds. heteroletters.org

| 3D-QSAR Model | No. of Components | Non-cross-validated r² | F value |

| CoMFA | 3 | 0.978 | 144.492 |

| CoMSIA | 4 | 0.999 | 4381.143 |

Statistical results from a 3D-QSAR study on fluorinated hexahydropyrimidine derivatives. nih.gov

Tabulated Data

Table 1: Physicochemical Properties of 2-Amino-4-methoxypyrimidine

| Property | Value | Source |

| Molecular Formula | C5H7N3O | sigmaaldrich.com |

| Molecular Weight | 125.13 g/mol | sigmaaldrich.com |

| Melting Point | 119-120 °C | chemicalbook.com |

| Boiling Point | 313.1±34.0 °C (Predicted) | chemicalbook.com |

| Density | 1.224±0.06 g/cm3 (Predicted) | chemicalbook.com |

| Appearance | White to almost white crystalline powder | chemimpex.com |

| Solubility | Water soluble | biosynth.com |

Table 2: Key Synthetic Intermediates and Products

| Compound Name | Role | Reference |

| 2-Amino-4-chloropyrimidine | Starting material for synthesis | biosynth.com |

| 2-Amino-4,6-dichloropyrimidine (B145751) | Starting material for synthesis | google.com |

| Sulfamonomethoxine | Synthesized from this compound | chemicalbook.com |

| Pyrimethanil | Anilinopyrimidine fungicide (related synthesis) | nih.gov |

Biological Activities and Mechanisms of Action of 2 Amino 4 Methoxypyrimidine Derivatives

Antimicrobial Efficacy of 2-Amino-4-methoxypyrimidine Compounds

The rise of antimicrobial resistance has necessitated the urgent discovery of new and effective antimicrobial agents. ijpsjournal.com Derivatives of 2-aminopyrimidine (B69317) have emerged as a promising scaffold in this regard, demonstrating a broad spectrum of activity against various microbial pathogens. ijpsjournal.com

Antibacterial Spectrum and Potency of Pyrimidine (B1678525) Analogs

The 2-aminopyrimidine framework has been a focal point in the development of novel antibacterial agents. nbinno.com These compounds have shown promising activity against a variety of bacterial strains. nbinno.com The mechanism of action for these derivatives often involves the disruption of essential bacterial processes. nbinno.com

Research into 2-amino-4-hydroxypyrimidine-5-carboxylates has identified their potential as antibacterial agents. nih.gov A de novo design approach, replacing the phenyl ring of salicylic acid with a pyrimidine isostere, led to a scaffold anticipated to interact with the active site of essential bacterial enzymes. nih.gov

A series of novel pyrimidine and pyrimidopyrimidine analogs were synthesized and evaluated for their antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. nih.gov Several of these compounds, including 3a, 3b, 3d, 4a-d, 9c , and 10b , demonstrated significant antimicrobial effects when compared to the reference drug ampicillin. nih.gov

| Compound | Target Bacteria | Activity Level |

| 3a | S. aureus, B. subtilis, E. coli | Excellent |

| 3b | S. aureus, B. subtilis, E. coli | Excellent |

| 3d | S. aureus, B. subtilis, E. coli | Excellent |

| 4a-d | S. aureus, B. subtilis, E. coli | Excellent |

| 9c | S. aureus, B. subtilis, E. coli | Excellent |

| 10b | S. aureus, B. subtilis, E. coli | Excellent |

Data sourced from in vitro antimicrobial activity studies.

Antifungal Activity of this compound Derivatives

Pyrimidine derivatives have also demonstrated significant potential as antifungal agents, addressing the growing challenge of fungal infections and resistance to existing treatments. nih.gov The structural versatility of the 2-aminopyrimidine scaffold allows for chemical modifications that can enhance antifungal efficacy. ijpsjournal.com

A study on novel pyrimidine derivatives containing an amide moiety revealed their in vitro antifungal activities against several phytopathogenic fungi. nih.gov Specifically, compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) showed high antifungal activity against Phomopsis sp., with an inhibition rate of 100%, which was superior to the commercial fungicide Pyrimethanil (85.1%). nih.gov Compound 5o was particularly effective against Phomopsis sp., with an EC50 value of 10.5 μg/ml, outperforming Pyrimethanil (32.1 μg/ml). nih.gov

In another study, a series of pyrimidine and pyrimidopyrimidine derivatives were tested against the fungal species Candida albicans and Aspergillus flavus. nih.gov Compounds 3a, 3b, 3d, 4a-d, 9c , and 10b exhibited excellent antifungal activities when compared to the reference drug clotrimazole. nih.gov

| Compound | Target Fungi | Activity Level |

| 5f | Phomopsis sp. | High (100% inhibition) |

| 5o | Phomopsis sp. | Excellent (EC50: 10.5 µg/ml) |

| 3a | C. albicans, A. flavus | Excellent |

| 3b | C. albicans, A. flavus | Excellent |

| 3d | C. albicans, A. flavus | Excellent |

| 4a-d | C. albicans, A. flavus | Excellent |

| 9c | C. albicans, A. flavus | Excellent |

| 10b | C. albicans, A. flavus | Excellent |

Data compiled from various in vitro antifungal screening assays.

Antiviral Properties of this compound and Related Compounds

The adaptable structure of the 2-aminopyrimidine scaffold makes it a valuable platform for designing molecules that can combat viral infections. nbinno.com

Inhibition of Viral Replication Mechanisms

The primary strategy for developing antiviral drugs is to target and inhibit the various stages of the viral life cycle. nih.gov Research has shown that derivatives of 2-aminopyrimidine can interfere with viral replication. nbinno.com For instance, 2-amino-4,6-dichloropyrimidine (B145751) has been found to prevent the maturation of the Vaccinia virus by inhibiting the assembly of viral proteins into new virions. researchgate.net

In the context of the SARS-CoV-2 virus, a key enzyme for viral replication is the main protease (Mpro). nih.gov Molecular docking studies have been employed to investigate the potential of 2-amino-4-chloro-pyrimidine derivatives to inhibit this protease. nih.gov These in-silico studies revealed that several derivatives had a strong affinity for the 3CLpro, with compound 6 exhibiting the highest binding energy score of -8.12 kcal/mol and an inhibition constant of 1.11 µM. nih.gov

Broad-Spectrum Antiviral Research with 2-Aminopyrimidine Derivatives

The 2-aminopyrimidine scaffold has been investigated for its potential against a range of viruses. nbinno.com Research has demonstrated the broad-spectrum antiviral activity of compounds containing this structural motif. nbinno.com For example, 2-amino-4,6-dichloropyrimidine has been shown to inhibit the replication of a wide array of viruses, including those from the Herpes, Picorna, and Pox groups. researchgate.net

Furthermore, a consensus virtual screening approach identified aminopyrimidine derivatives as potential multiflavivirus antiviral compounds. researchgate.net This in silico method, which combined a hologram quantitative structure-activity relationship (HQSAR) model with molecular docking and dynamics simulations, led to the identification of five compounds with confirmed antiviral activity against Zika virus (ZIKV), Yellow Fever virus (YFV), Dengue virus 2 (DENV-2), and Dengue virus 3 (DENV-3), with activity ranging from 4.21 ± 0.14 to 37.51 ± 0.8 μM. researchgate.net

A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are structurally related to 2-aminopyrimidines, also revealed promising antiviral activity. mdpi.com Compounds with a cyclopropylamino group and an aminoindane moiety, such as 7a, 7b , and 7f , showed significant efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

| Compound/Derivative | Target Virus(es) | Key Findings |

| 2-amino-4,6-dichloropyrimidine | Vaccinia, Herpes, Picorna, Pox | Prevents viral maturation. researchgate.net |

| Aminopyrimidine Derivatives | ZIKV, YFV, DENV-2, DENV-3 | Antiviral activity in the micromolar range. researchgate.net |

| 7a, 7b, 7f | Human coronavirus 229E | Remarkable efficacy. mdpi.com |

This table summarizes findings from various antiviral research studies.

Anticancer Potential of this compound Scaffolds

The 2-aminopyrimidine scaffold is a key structural component in many compounds with potent anticancer properties. nbinno.com These derivatives often exert their effects by targeting crucial signaling pathways that control cell growth, proliferation, and survival. nbinno.com

A series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and evaluated for their anticancer activity. rsc.org Compound 7b from this series demonstrated potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. rsc.org Further investigation revealed that this compound could inhibit cell migration, induce cell cycle arrest at the S phase, and trigger apoptosis through mitochondrial-related pathways in MCF-7 cells. rsc.org

In another study, microwave-assisted synthesis was used to create 2-amino-4-chloro-pyrimidine derivatives that were tested against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov Derivative 6 , which contains a bromophenyl piperazine moiety, showed the highest anticancer activity on both cell lines, with EC50 values of 89.24 ± 1.36 µM for HCT116 and 89.37 ± 1.17 µM for MCF7. nih.gov

Research on 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential inhibitors of Werner (WRN) helicase, a target in microsatellite instability-high (MSI-H) cancers, has also shown promising results. researchgate.net Compounds 11g and 11h exhibited excellent cellular selectivity, with greater inhibitory effects on MSI-H cell lines (HCT116 and LNCaP) compared to microsatellite stable (MSS) cell lines (SW620 and PC3). researchgate.net Compound 11g had IC50 values of 1.52 and 1.72 μM against HCT116 and LNCaP cells, respectively. researchgate.net

| Compound | Cancer Cell Line(s) | IC50/EC50 Value(s) |

| 7b | MCF-7, HeLa | 0.48 ± 0.11 µM, 0.74 ± 0.13 µM |

| 6 | HCT116, MCF7 | 89.24 ± 1.36 µM, 89.37 ± 1.17 µM |

| 11g | HCT116, LNCaP | 1.52 µM, 1.72 µM |

| 11h | HCT116, LNCaP | 2.22 µM, 1.6 µM |

Data from in vitro cytotoxicity assays against various cancer cell lines.

Targeted Inhibition of Cancer Cell Pathways

Derivatives of 2-aminopyrimidine have emerged as potent inhibitors of critical signaling pathways implicated in cancer progression. Their mechanism of action often involves the targeted disruption of protein-protein interactions or the inhibition of key enzymes that drive oncogenesis.

One notable area of investigation involves the dual-target inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). BRD4 is an epigenetic reader that plays a crucial role in the regulation of oncogenes, making it a prime target for cancer therapy. PLK1 is a key regulator of the cell cycle, and its overexpression is common in many cancers. Novel 5-arylethylidene-aminopyrimidine-2,4-diones, which can be considered derivatives of the 2-aminopyrimidine core, have been synthesized and shown to act as dual inhibitors of both BRD4 and PLK1. For instance, certain compounds in this series have demonstrated superior inhibitory activity against BRD4 with IC50 values as low as 0.029 µM. nih.gov

Furthermore, 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been designed and synthesized, exhibiting significant anticancer activities. One such derivative, compound 7b, was found to potently suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways in MCF-7 breast cancer cells. semanticscholar.org These pathways are fundamental to cell proliferation, survival, and migration, and their simultaneous inhibition by a single agent represents a promising strategy for cancer treatment. Molecular docking studies have suggested that MEK1 kinase may be a direct target of these compounds. semanticscholar.org

In the context of microsatellite instability-high (MSI-H) cancers, 2-amino-4-(trifluoromethyl)pyrimidine derivatives have been investigated as potential inhibitors of Werner (WRN) helicase. WRN helicase is essential for the survival of MSI-H cancer cells, and its inhibition offers a targeted therapeutic approach. Certain derivatives have shown significant inhibitory activity against MSI-H cell lines such as HCT116 and LNCaP, with one of the most active compounds exhibiting an IC50 value of 6.61 µM for WRN helicase inhibition. researchgate.net

Cytotoxicity and Selectivity Investigations

The cytotoxic effects of 2-aminopyrimidine derivatives have been evaluated against a broad spectrum of cancer cell lines, demonstrating their potential as anticancer agents. Concurrently, selectivity studies are crucial to assess the therapeutic window of these compounds, ensuring they preferentially target cancer cells over normal, healthy cells.

A series of novel 5-arylethylidene-aminopyrimidine-2,4-diones and related compounds have shown excellent to good cytotoxic activity against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells, with MDA-MB-231 being the most sensitive. nih.gov Importantly, the most active of these compounds were also tested against normal Vero cells to determine their selectivity. The results indicated that the majority of the selected derivatives exhibited promising selectivity towards the tumor cells when compared to the standard chemotherapeutic agent, Methotrexate. nih.gov

Similarly, 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been assessed for their cytotoxicity against four cancer cell lines (MCF-7, HeLa, HepG2, and A549) and a normal human hepatocyte cell line (LO2). semanticscholar.org Compound 7b from this series displayed potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively, while showing substantially lower cytotoxicity towards the normal LO2 cells. semanticscholar.org

Investigations into 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents also included comprehensive cytotoxicity screening. These compounds were tested against both microsatellite instability-high (HCT116 and LNCaP) and microsatellite stable (SW620 and PC3) cell lines. researchgate.net Several compounds demonstrated significant inhibitory activity against all four cancer cell lines, with some exhibiting greater potency towards the MSI-H cells, highlighting a degree of selectivity. researchgate.net For example, the most active compound showed IC50 values of 1.52 and 1.72 μM against HCT116 and LNCaP cells, respectively, compared to 4.24 and 2.78 μM against SW620 and PC3 cells. researchgate.net

Interactive Data Table: Cytotoxicity of 2-Aminopyrimidine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Selectivity |

| 5-arylethylidene-aminopyrimidine-2,4-diones | MDA-MB-231 | Varies | Vero | Promising |

| HT-29 | Varies | Vero | Promising | |

| U-937 | Varies | Vero | Promising | |

| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid (Compound 7b) | MCF-7 | 0.48 ± 0.11 | LO2 | High |

| HeLa | 0.74 ± 0.13 | LO2 | High | |

| 2-amino-4-(trifluoromethyl)pyrimidine derivatives (Most Active) | HCT116 (MSI-H) | 1.52 | - | Higher for MSI-H |

| LNCaP (MSI-H) | 1.72 | - | Higher for MSI-H | |

| SW620 (MSS) | 4.24 | - | Lower for MSS | |

| PC3 (MSS) | 2.78 | - | Lower for MSS |

Anti-inflammatory and Immunomodulatory Effects of this compound

Beyond their applications in oncology, derivatives of 2-aminopyrimidine have demonstrated significant anti-inflammatory and immunomodulatory properties. These effects are often mediated through the modulation of key inflammatory pathways and interactions with specific receptors involved in the immune response.

Modulation of Nitric Oxide Production

Nitric oxide (NO) is a critical signaling molecule in the inflammatory process. While it plays a role in host defense, its overproduction by inducible nitric oxide synthase (iNOS) can contribute to the pathophysiology of various inflammatory diseases. Certain 2-aminopyrimidine derivatives have been identified as potent inhibitors of immune-activated NO production.

Specifically, a series of 5-substituted 2-amino-4,6-dichloropyrimidines have been synthesized and evaluated for their ability to inhibit NO production in mouse peritoneal cells. researchgate.netresearchgate.net The results indicated that these compounds, irrespective of the substituent at the 5-position, effectively inhibited immune-activated NO production. The most potent among them was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC50 of 2 µM, an activity level higher than the reference compound. researchgate.netresearchgate.net The IC50 values for other derivatives in this series ranged from 9 to 36 µM. researchgate.netresearchgate.net Interestingly, the corresponding 2-amino-4,6-dihydroxypyrimidine (B16511) counterparts did not show any NO-inhibitory activity, highlighting the importance of the chloro substitutions for this biological effect. researchgate.net

Histamine H4 Receptor Ligand Studies and Antagonism

The histamine H4 receptor (H4R) is primarily expressed on cells of the immune system and is involved in mediating inflammatory and allergic responses. As such, H4R antagonists are being actively investigated as potential therapeutic agents for a range of inflammatory and autoimmune disorders. The 2-aminopyrimidine scaffold has been identified as a promising core structure for the development of potent and selective H4R antagonists.

Several novel series of H4R antagonists incorporating the 2-aminopyrimidine motif have been reported. These compounds have demonstrated good in vitro potency in both functional and binding assays. nih.gov Furthermore, representative compounds from these series have shown in vivo efficacy by completely blocking itch responses in a mouse model of H4-agonist induced scratching, confirming their activity as H4R antagonists. nih.gov The development of these rigidified 2-aminopyrimidines underscores the potential of this chemical class to modulate the histamine-mediated immune response.

Enzyme Inhibition Studies Involving this compound Derivatives

The structural versatility of the 2-aminopyrimidine core has also been leveraged to design inhibitors for a variety of enzymes, extending their therapeutic potential beyond cancer and inflammation.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. NAEs are involved in a wide range of physiological processes, and inhibitors of NAPE-PLD are valuable tools for studying their biology.

A library of pyrimidine-4-carboxamide derivatives has been optimized as inhibitors of NAPE-PLD. nih.gov A high-throughput screening initially identified a pyrimidine-4-carboxamide hit with sub-micromolar potency (pIC50 = 6.09 ± 0.04). nih.govacs.org Through structural modifications, a potent and selective NAPE-PLD inhibitor, LEI-401, was developed with nanomolar potency (pIC50 = 7.14 ± 0.04). nih.govacs.org This optimized inhibitor demonstrated the ability to reduce NAE levels in both cell culture and in the brains of mice. nih.govacs.org Structure-activity relationship (SAR) studies revealed that conformational restriction of certain substituents and the introduction of more polar groups led to a significant increase in inhibitory activity. nih.gov

Interactive Data Table: NAPE-PLD Inhibition by Pyrimidine-4-Carboxamide Derivatives

| Compound | Description | pIC50 |

| Hit Compound | Initial hit from high-throughput screening | 6.09 ± 0.04 |

| LEI-401 | Optimized potent and selective inhibitor | 7.14 ± 0.04 |

Janus Kinase 2 (JAK2) Inhibitory Activities

The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine and growth factor signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAKs attractive therapeutic targets. Specifically, the JAK2 V617F mutation is a known driver in many of these disorders. The 2-aminopyrimidine core has been identified as a key pharmacophore for the development of potent and selective JAK2 inhibitors.

Research into 2-aminopyrimidine derivatives has revealed important structure-activity relationships (SAR) for JAK2 inhibition. While direct studies on this compound derivatives are limited in publicly available literature, research on structurally related 2-amino-4-substituted pyrimidine derivatives provides significant insights into their potential as JAK2 inhibitors.

A study focused on the design and synthesis of macrocyclic 2-amino-4-phenylaminopyrimidine derivatives identified potent JAK2 inhibitors. One notable compound from this series demonstrated an IC50 value of 54.70 nM against JAK2 kinase. This compound also showed significant activity in JAK2-dependent cell lines, with IC50 values of 0.57 μM in HEL cells and 1.07 μM in SET-2 cells. Mechanistically, this derivative was found to downregulate the expression of downstream signaling proteins p-STAT3 and p-STAT5 in HEL cells, confirming its on-target activity. qu.edu.qa

Furthermore, another series of 4-piperazinyl-2-aminopyrimidine derivatives were developed as dual inhibitors of JAK2 and fms-like tyrosine kinase 3 (FLT3), another important target in acute myeloid leukemia. One of the lead compounds from this series, compound 11r , exhibited an IC50 value of 2.01 nM against JAK2. guidechem.com Impressively, this compound also demonstrated high selectivity for JAK2 over JAK3, with a selectivity ratio of 51.94 (JAK3 IC50 = 104.40 nM). guidechem.com This selectivity is a critical parameter in the development of safer kinase inhibitors, as off-target inhibition of other JAK family members can lead to unwanted side effects.

The binding mode of these 2-aminopyrimidine derivatives to the ATP-binding site of JAK2 typically involves the formation of hydrogen bonds between the 2-amino group and the pyrimidine N1 atom with the hinge region of the kinase domain. The substituent at the 4-position of the pyrimidine ring generally occupies a pocket that influences the compound's potency and selectivity. While the phenylamino and piperazinyl groups have shown promise, the exploration of a methoxy (B1213986) group at this position could offer different physicochemical properties that may modulate the inhibitory activity and pharmacokinetic profile.

Table 1: JAK2 Inhibitory Activities of Selected 2-Aminopyrimidine Derivatives

| Compound Class | Specific Derivative | Target | IC50 (nM) | Cell-based IC50 (μM) | Selectivity (JAK2 vs JAK3) |

|---|---|---|---|---|---|

| Macrocyclic 2-amino-4-phenylaminopyrimidine | Compound 11 | JAK2 | 54.70 | 0.57 (HEL), 1.07 (SET-2) | Not Reported |

| 4-Piperazinyl-2-aminopyrimidine | Compound 11r | JAK2 | 2.01 | 1.10 (HEL) | 51.94 |

| 4-Piperazinyl-2-aminopyrimidine | Compound 11r | FLT3 | 0.51 | 0.00943 (MV4-11) | Not Applicable |

| 4-Piperazinyl-2-aminopyrimidine | Compound 11r | JAK3 | 104.40 | Not Reported | Not Applicable |

Biochemical Interactions and Nucleic Acid Metabolism Research

The pyrimidine ring is a fundamental component of nucleobases, namely cytosine, thymine, and uracil, which are the building blocks of nucleic acids, DNA and RNA. Consequently, pyrimidine derivatives are of significant interest in research related to nucleic acid metabolism and the development of therapeutic agents that target these pathways.

While direct studies detailing the specific biochemical interactions and the role of this compound in nucleic acid metabolism are not extensively documented, the broader class of pyrimidine derivatives is known to interact with a wide range of biological targets. For instance, pyrimidine analogs are widely used as anticancer and antiviral agents by acting as antimetabolites that interfere with the synthesis of nucleic acids.

Research has shown that modifications to the pyrimidine ring can lead to compounds with diverse biological activities. For example, a study on the intramolecular derivatization of 2'-amino-pyrimidine modified RNA highlights how substitutions on the pyrimidine core can be utilized to introduce new functional groups into nucleic acids. This approach is valuable for developing RNA-based aptamers and probes for molecular recognition, suggesting that the 2-aminopyrimidine structure can be a versatile scaffold for creating tools in nucleic acid research.

Furthermore, 2-amino-4,6-dimethoxypyrimidine, a closely related compound to this compound, is a crucial intermediate in the synthesis of several sulfonylurea herbicides. These herbicides act by inhibiting acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids in plants. This demonstrates that methoxylated 2-aminopyrimidine derivatives can have specific and potent interactions with enzymes, albeit in non-human systems in this particular case.

The metabolism of pyrimidines involves both anabolic and catabolic pathways. The de novo synthesis pathway builds the pyrimidine ring from simpler molecules, while the salvage pathway recycles pre-existing pyrimidine bases and nucleosides. It is plausible that this compound or its metabolites could interact with the enzymes of these pathways, potentially leading to the modulation of nucleotide pools and nucleic acid synthesis. However, without specific research, this remains a hypothesis. The structural similarity of this compound to natural pyrimidine bases suggests a potential for interaction with enzymes that recognize these substrates, such as phosphorylases, kinases, or transferases involved in nucleotide metabolism. Further investigation is required to elucidate the specific biochemical interactions and the precise role of this compound and its derivatives in the complex network of nucleic acid metabolism.

Applications of 2 Amino 4 Methoxypyrimidine in Advanced Materials and Conjugates

Role as a Key Intermediate in Pharmaceutical Development

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, and derivatives like 2-Amino-4-methoxypyrimidine are instrumental in creating advanced therapeutic agents. The nitrogen atoms in the pyrimidine ring are capable of forming hydrogen bonds, which facilitates strong interactions with biological targets. This characteristic, combined with the potential for substitution at multiple positions, allows for the fine-tuning of a molecule's pharmacological profile. The aminopyrimidine core is found in numerous FDA-approved drugs, highlighting its significance in pharmaceutical research and development ijpsjournal.comnih.gov.

In the intricate process of drug discovery, "lead" compounds are molecules that exhibit a desired biological activity but may require further refinement to become viable drug candidates. danaher.com Lead optimization is the subsequent phase where the chemical structure of a lead is systematically modified to enhance its properties, such as potency, selectivity, and metabolic stability. oncodesign-services.comsygnaturediscovery.com

The 2-aminopyrimidine (B69317) framework is a privileged scaffold in this process. Researchers utilize it as a foundational structure to generate libraries of related compounds. For instance, a study on 2-amino-4,6-diarylpyrimidine derivatives involved the creation of 108 distinct ligands to explore their structure-activity relationships (SAR) as potent and selective A1 adenosine receptor (A1AR) antagonists. nih.govnih.gov This systematic approach allows chemists to identify which molecular modifications lead to improved therapeutic characteristics. The versatility of the aminopyrimidine core enables the strategic alteration of functional groups to optimize interactions with specific biological targets, a critical step in developing effective and safe medicines. sygnaturediscovery.comnih.gov

The 2-aminopyrimidine moiety is integral to the rational design of new drugs targeting a variety of diseases. Its structural and chemical properties make it a favored building block for creating molecules with specific therapeutic actions, including anticancer, antiviral, and antimicrobial effects. ijpsjournal.comgsconlinepress.com

Research Highlights on Aminopyrimidine Scaffolds in Drug Design:

| Therapeutic Area | Target/Mechanism | Research Finding |

| Anticancer | Kinase Inhibition | The pyrimidine scaffold is a key component in inhibitors of various kinases, which are crucial targets in cancer therapy. rsc.org Novel 2,4-diaminopyrimidine derivatives have been synthesized and shown to exhibit potent antitumor activities against cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). rsc.org |

| Antiviral | Flavivirus NS3 Protease Inhibition | Aminopyrimidine derivatives have been identified as multiflavivirus antiviral compounds. nih.gov A consensus virtual screening approach filtered millions of compounds to identify potential inhibitors of the NS3 protease, a key enzyme for viruses like Dengue (DENV) and Zika (ZIKV). nih.gov |

| Antimicrobial | Broad-Spectrum Activity | The structural versatility of 2-aminopyrimidines allows for extensive modifications to enhance antimicrobial efficacy and overcome resistance mechanisms in bacteria and fungi. ijpsjournal.com |

| Cathepsin S Inhibition | Nonpeptidic Inhibition | A novel 4-amino-2-cyanopyrimidine scaffold was developed for nonpeptidomimetic and selective inhibitors of cathepsin S, a target for autoimmune diseases. Some synthesized compounds showed sub-nanomolar potency. nih.gov |

These examples demonstrate that the aminopyrimidine skeleton, including structures like this compound, provides a robust foundation for medicinal chemists to design and synthesize next-generation therapeutic agents with improved efficacy and specificity. nih.govrsc.org

Utilization in Agrochemical Research and Development

Similar to its role in pharmaceuticals, this compound and its close chemical relatives are pivotal intermediates in the agrochemical sector. alzchem.com The demand for effective and environmentally conscious crop protection solutions has driven research into new active ingredients, with pyrimidine derivatives being a major focus.

The most significant application of aminopyrimidine intermediates in agriculture is in the synthesis of sulfonylurea herbicides. nbinno.comgoogle.com These herbicides are known for their high efficacy at low application rates and are crucial for controlling broadleaf weeds and grasses in various crops. nbinno.com

The closely related compound, 2-Amino-4,6-dimethoxypyrimidine, serves as a fundamental building block for a wide range of commercially important sulfonylurea herbicides. nbinno.comgoogle.comresearchgate.netgoogle.com

Table of Sulfonylurea Herbicides Synthesized from Aminopyrimidine Intermediates:

| Herbicide | Application/Use | Intermediate |

| Nicosulfuron | Post-emergence control of grasses in corn | 2-Amino-4,6-dimethoxypyrimidine nbinno.comgoogle.comgoogle.com |

| Rimsulfuron | Weed control in corn and potatoes | 2-Amino-4,6-dimethoxypyrimidine nbinno.comnih.gov |

| Bensulfuron-methyl | Selective control of weeds in rice paddies | 2-Amino-4,6-dimethoxypyrimidine google.comgoogle.comnih.gov |

| Pyrazosulfuron-ethyl | Pre- and post-emergence weed control in rice | 2-Amino-4,6-dimethoxypyrimidine google.comgoogle.com |

| Flazasulfuron | Broad-spectrum weed control in turf and grapes | 2-Amino-4,6-dimethoxypyrimidine nbinno.comgoogle.com |

| Cyclosulfamuron | Weed control in cereals and corn | 2-Amino-4,6-dimethoxypyrimidine nbinno.com |

The precise chemical structure of these aminopyrimidine intermediates is essential for creating herbicides with specific modes of action, contributing to more targeted and efficient weed management strategies. nbinno.com

The versatile nature of the aminopyrimidine scaffold extends to the development of fungicidal agents, contributing to a broader range of crop protection solutions. nbinno.com While less documented than their herbicidal counterparts, compounds derived from aminopyrimidine cores are explored for their ability to combat fungal pathogens that threaten crop yields. For example, research into various 2-aminopyrimidine derivatives has demonstrated their potential as broad-spectrum antimicrobial agents, which includes antifungal activity. ijpsjournal.comworldnewsnaturalsciences.com The ability to modify the pyrimidine ring allows for the optimization of these compounds to target specific fungal species while minimizing environmental impact.

Derivatization for Diagnostic Reagents

The primary amino group on this compound makes it a candidate for derivatization, a process where a molecule is chemically modified to produce a new compound with properties suitable for a specific detection or analytical purpose. In diagnostics, derivatization reagents are used to tag target molecules, such as amino acids or catecholamines, to enhance their detectability by analytical instruments like mass spectrometers. mdpi.com

While specific applications of this compound as a diagnostic reagent are not extensively detailed in current literature, the chemical principles of derivatizing primary amines are well-established. Reagents are designed to react specifically with amine groups to yield products that are more easily ionized or detected. mdpi.commdpi.com The pyrimidine structure could serve as a stable core for such a reagent, allowing for the attachment of reporter groups or moieties that facilitate sensitive analysis.

Coordination Chemistry and Ligand Design with this compound

This compound is a versatile ligand in coordination chemistry, possessing multiple donor atoms—the two nitrogen atoms within the pyrimidine ring and the nitrogen of the exocyclic amino group—that can coordinate with metal ions. This versatility allows for the design of a wide array of metal complexes with diverse structural features and potential applications. The coordination behavior can be influenced by factors such as the metal ion's nature, the reaction stoichiometry, and the solvent system used. The inclusion of this pyrimidine derivative as a ligand is a key strategy in developing novel coordination compounds with tailored electronic and biological properties.

Metal Complex Formation and Characterization

The formation of metal complexes with aminopyrimidine derivatives has been a subject of significant research interest. Studies on analogous compounds, such as 2-amino-4,6-dimethoxypyrimidine, provide insight into the coordination potential of this compound. For instance, copper(II) complexes with 2-amino-4,6-dimethoxypyrimidine have been synthesized by reacting the ligand with hydrous copper chloride and copper nitrate (B79036). chempap.org Elemental and chemical analyses determined the compositions of these complexes to be Cu(AMP)₂Cl₂ and Cu(AMP)₂(NO₃)₂. chempap.org

The characterization of such metal complexes is essential to determine their structure, bonding, and geometry. A variety of analytical and spectroscopic techniques are employed for this purpose. Research on transition metal complexes with ligands derived from 2-aminopyrimidine has utilized methods like FT-IR, UV-Vis spectroscopy, magnetic susceptibility, and conductivity measurements to propose the geometry of the resulting complexes, with octahedral structures being common. researchgate.net

The following table summarizes the key characterization techniques used to study these metal complexes and the information each provides.

| Technique | Information Obtained |

| Elemental Analysis | Confirms the empirical formula and stoichiometry of the complex. chempap.org |

| Infrared (IR) Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of the ligand's functional groups (e.g., N-H, C=N) upon complexation with the metal ion. chempap.orgresearchgate.net |

| UV-Visible (UV-Vis) Spectroscopy | Provides information on the electronic transitions within the complex, which helps in deducing the coordination geometry around the central metal ion. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Investigates the bonds between the metal ion and the ligand, offering insights into the structure of the complex in solution. chempap.org |

| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which helps in ascertaining the oxidation state and the geometry of the metal center (e.g., octahedral, tetrahedral). researchgate.net |

| Molar Conductance Measurements | Indicates whether the complex is an electrolyte or non-electrolyte in a specific solvent, providing information about whether anions are inside or outside the coordination sphere. researchgate.net |

| X-ray Crystallography | Provides definitive, high-resolution data on the solid-state structure, including precise bond lengths, bond angles, and the overall molecular geometry. nih.govacs.org |

These analytical methods collectively allow for a comprehensive understanding of the structural and electronic properties of metal complexes containing this compound.

Biological Activity of this compound Metal Complexes

The coordination of biologically active ligands to metal ions can significantly enhance their therapeutic properties. Pyrimidine derivatives are known to possess notable biological properties, and their incorporation into metal complexes is a strategy to develop agents with improved efficacy and potentially reduced toxicity. chempap.org While research specifically on this compound complexes is limited, studies on related structures demonstrate the potential of this class of compounds.

Metal complexes of Schiff bases derived from aminopyridine (a structurally related amine) have been shown to possess potent antimicrobial and anticancer activities. nih.gov In many cases, the metal complexes exhibit greater biological activity than the free ligand. nih.gov This enhancement is often attributed to chelation, which can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. For example, a copper complex of a Schiff base was found to be more potent against various pathogenic microbes and a human colorectal carcinoma cell line (HCT116) than the corresponding zinc, cobalt, and nickel complexes. nih.gov

Furthermore, replacing metals like platinum or palladium, which can be harmful to the human body, with essential microelements such as copper, zinc, or cobalt in these complexes could decrease toxicity while preserving medicinal efficacy. chempap.org The biological potential of metal complexes incorporating pyrimidine-like ligands is summarized below.

| Biological Activity | Potential Application | Rationale for Enhancement via Complexation |

| Antimicrobial | Development of novel antibacterial and antifungal agents. | Chelation increases the lipophilicity of the complex, allowing for easier penetration through the lipid membranes of microorganisms. nih.gov |

| Anticancer | Design of new chemotherapeutic agents for various cancers. | The geometry of the metal complex can facilitate binding to DNA or inhibit enzymes crucial for cancer cell proliferation. nih.gov |

| Antiviral | Exploration as potential drugs to combat viral infections. | Metal ions can interfere with viral enzymes or replication processes, and the ligand can target the complex to specific biological sites. |

| Herbicidal/Pesticidal | Use in agricultural applications. | Pyrimidine-based compounds are known to have applications as herbicides and pesticides, and complexation can enhance this activity. chempap.org |

The investigation into the biological activities of this compound metal complexes represents a promising field for the discovery of new metal-based therapeutic and agrochemical agents.

Advanced Analytical and Solubility Investigations for 2 Amino 4 Methoxypyrimidine

Preferential Solvation Studies for 2-Amino-4-methoxypyrimidine in Binary Solvent Mixtures